Cas no 1007346-42-0 (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one)
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one is a boronic ester derivative featuring a piperidin-2-one moiety. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceutical and materials science research. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility, facilitating handling under standard laboratory conditions. Its well-defined reactivity profile makes it a valuable building block for constructing nitrogen-containing heterocycles. The product is typically characterized by high purity and consistent performance, ensuring reliable results in synthetic applications. Proper storage under inert conditions is recommended to maintain its integrity over time.
1007346-42-0 structure
Product Name:1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one
CAS No:1007346-42-0
MF:C17H24BNO3
MW:301.188364982605
CID:4558923
Update Time:2025-06-07
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one
- 2-Piperidinone, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
-
- Inchi: 1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)19-12-6-5-7-15(19)20/h8-11H,5-7,12H2,1-4H3
- InChI Key: GXGKCPXEVFWYEJ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)CCCCC1=O
Computed Properties
- Exact Mass: 301.184924g/mol
- Monoisotopic Mass: 301.184924g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 301.2g/mol
- Topological Polar Surface Area: 38.8Ų
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM553828-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one |
1007346-42-0 | 95%+ | 1g |
$1030 | 2022-09-04 | |
| A2B Chem LLC | AI05019-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one |
1007346-42-0 | 96% | 1g |
$717.00 | 2024-04-20 | |
| A2B Chem LLC | AI05019-5g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one |
1007346-42-0 | 96% | 5g |
$2839.00 | 2024-04-20 | |
| 1PlusChem | 1P00H9RV-100mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one |
1007346-42-0 | 96% | 100mg |
$183.00 | 2025-02-28 | |
| 1PlusChem | 1P00H9RV-5g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one |
1007346-42-0 | 96% | 5g |
$2995.00 | 2025-02-28 | |
| 1PlusChem | 1P00H9RV-1g |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one |
1007346-42-0 | 96% | 1g |
$761.00 | 2025-02-28 | |
| 1PlusChem | 1P00H9RV-250mg |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one |
1007346-42-0 | 96% | 250mg |
$294.00 | 2025-02-28 |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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